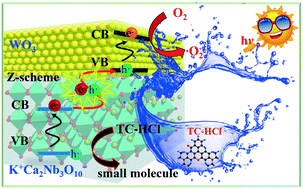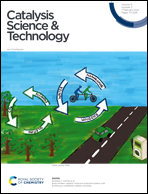2D/2D heterojunctions of WO3 nanosheet/K+Ca2Nb3O10− ultrathin nanosheet with improved charge separation efficiency for significantly boosting photocatalysis
Catalysis Science & Technology Pub Date: 2017-06-22 DOI: 10.1039/C7CY00976C
Abstract
Harvesting solar energy using semiconductor photocatalysts for wastewater decontamination offers a greener solution to address serious environmental crises. Delamination of layer photocatalysts into ultrathin two-dimensional (2D) nanosheets has induced fascinating properties such as electronic/protonic-conductivity and photocatalytic and fluorescent properties. K+Ca2Nb3O10− is one prominent type of such materials, which is derived from the Dion–Jacobsen phase KCa2Nb3O10 by exfoliation. Here, a Z-scheme WO3/K+Ca2Nb3O10− binary 2D–2D heterojunction photocatalyst is successfully constructed through an easy hydrothermal coassembly method at room temperature. The as-synthesized WO3/K+Ca2Nb3O10− photocatalyst exhibited remarkable improvement in the photodegradation performance of tetracycline hydrochloride under simulated sunlight irradiation as compared to pristine WO3 and K+Ca2Nb3O10− nanosheets. Sample 20%-WO3/K+Ca2Nb3O10− exhibited optimum efficiency, which is about 5.1-fold and 2-fold higher than those of WO3 and K+Ca2Nb3O10−, respectively. Such an improvement is mainly related to its strongly coupled heterointerfaces, enlarged specific surface area and improved charge carrier separation and transfer. Radical capturing experiments and the spin-trapping ESR technique demonstrate that both ˙O2− and h+ are the important active species responsible for the tetracycline hydrochloride degradation process over the nanosheet heterojunctions.

Recommended Literature
- [1] Differential protection by anthocyanin-rich bilberry extract and resveratrol against lipid micelle-induced oxidative stress and monolayer permeability in Caco-2 intestinal epithelial cells†
- [2] Back cover
- [3] Chlorinated corroles†
- [4] Supported thin flexible polymethylhydrosiloxane permeable films functionalised with silolegroups: new approach for detection of nitroaromatics†
- [5] A multi-functional SiO32−-releasing hydrogel with bioinspired mechanical properties and biodegradability for vascularized skeletal muscle regeneration†
- [6] Urban sources of synthetic musk compounds to the environment†
- [7] A cationic iridium(iii) complex with aggregation-induced emission (AIE) properties for highly selective detection of explosives†
- [8] C-terminal truncation of α-synuclein promotes amyloid fibril amplification at physiological pH†
- [9] Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors
- [10] News










